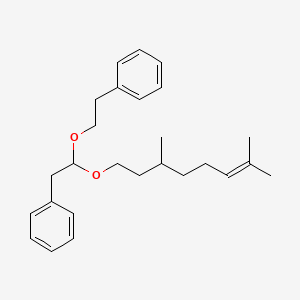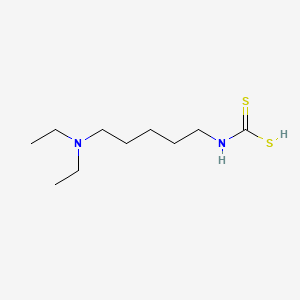
N-(5-(Diethylamino)pentyl)dithiocarbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(Diethylamino)pentyl)dithiocarbamic acid is a chemical compound with the molecular formula C10H22N2S2 It belongs to the class of dithiocarbamates, which are characterized by the presence of a dithiocarbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(5-(Diethylamino)pentyl)dithiocarbamic acid can be synthesized through the reaction of a primary amine with carbon disulfide. The general reaction involves the following steps:
Reaction with Carbon Disulfide: The primary amine reacts with carbon disulfide to form a dithiocarbamic acid intermediate. [ \text{RNH}_2 + \text{CS}_2 \rightarrow \text{R(H)NCS}_2\text{H} ]
Formation of Dithiocarbamate Salts: In the presence of sodium hydroxide, the dithiocarbamic acid can be converted into its corresponding salt. [ \text{R}_2\text{NH} + \text{CS}_2 + \text{NaOH} \rightarrow \text{R}_2\text{NCS}_2\text{Na} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions. The process may include additional purification steps to ensure the quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-(Diethylamino)pentyl)dithiocarbamic acid undergoes various chemical reactions, including:
Oxidation: Oxidation of dithiocarbamates can lead to the formation of thiuram disulfides. [ 2 \text{R}_2\text{NCS}_2^- \rightarrow [\text{R}_2\text{NC(S)S}]_2 + 2e^- ]
S-Alkylation: Dithiocarbamates are readily S-alkylated to form alkylated derivatives. [ (\text{CH}_3)_2\text{NCS}_2\text{Na} + (\text{CH}_3\text{O})_2\text{SO}_2 \rightarrow (\text{CH}_3)_2\text{NC(S)SCH}_3 + \text{Na}[\text{CH}_3\text{OSO}_3] ]
Common Reagents and Conditions
Common reagents used in the reactions of this compound include carbon disulfide, sodium hydroxide, and various alkylating agents. Reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and purity of the products.
Major Products Formed
The major products formed from the reactions of this compound include thiuram disulfides and S-alkylated derivatives, which have various applications in different fields.
Applications De Recherche Scientifique
N-(5-(Diethylamino)pentyl)dithiocarbamic acid has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant and its ability to chelate metals.
Industry: Utilized in the vulcanization of rubber and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of N-(5-(Diethylamino)pentyl)dithiocarbamic acid involves its ability to chelate metal ions and form stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes and disrupt various biological pathways. Additionally, its antioxidant properties allow it to scavenge free radicals and protect cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium diethyldithiocarbamate: A commonly used dithiocarbamate with similar chelating properties.
Zinc dithiocarbamate: Used in the vulcanization of rubber and as a fungicide.
Manganese dithiocarbamate: Employed as a fungicide in agriculture.
Uniqueness
N-(5-(Diethylamino)pentyl)dithiocarbamic acid is unique due to its specific structure, which allows it to form stable complexes with a variety of metal ions. This property makes it particularly useful in applications requiring strong metal chelation and antioxidant activity.
Propriétés
Numéro CAS |
73747-44-1 |
|---|---|
Formule moléculaire |
C10H22N2S2 |
Poids moléculaire |
234.4 g/mol |
Nom IUPAC |
5-(diethylamino)pentylcarbamodithioic acid |
InChI |
InChI=1S/C10H22N2S2/c1-3-12(4-2)9-7-5-6-8-11-10(13)14/h3-9H2,1-2H3,(H2,11,13,14) |
Clé InChI |
BCBDHCRXSATEBO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCCCNC(=S)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


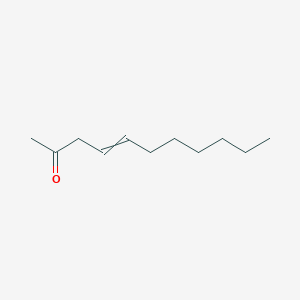
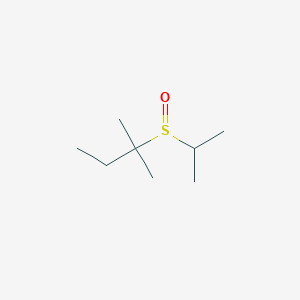
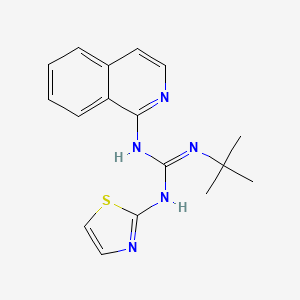
![Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane](/img/structure/B14463554.png)
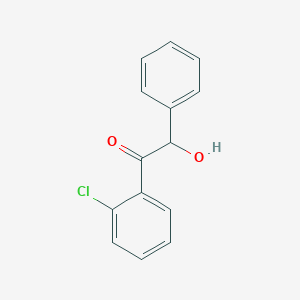
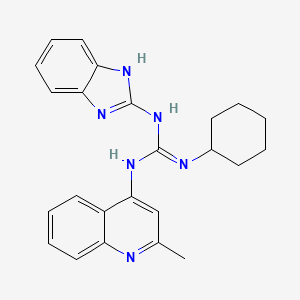




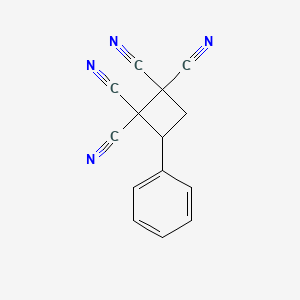

![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-](/img/structure/B14463611.png)
